![molecular formula C17H15N3O4 B2741978 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide CAS No. 2034403-55-7](/img/structure/B2741978.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Potential
Imidazole-containing compounds have garnered attention due to their diverse biological activities. In the case of our compound, it may exhibit cytotoxic effects against cancer cells. Researchers have synthesized novel derivatives with imidazole moieties and evaluated their anticancer properties . Further studies are needed to explore the specific mechanisms and potential clinical applications.
Antiviral Activity
Imidazole-based compounds often display antiviral properties. While the exact antiviral potential of our compound requires further investigation, it could serve as a lead structure for developing antiviral agents. Researchers have successfully designed imidazole-containing molecules with antiviral activity, making this an exciting avenue for exploration .
Anti-Inflammatory Effects
The presence of imidazole rings in various drugs correlates with anti-inflammatory properties. Although specific data on our compound’s anti-inflammatory effects are limited, it’s worth exploring its potential in modulating inflammatory pathways. Such compounds could contribute to novel anti-inflammatory therapies .
Antidiabetic Applications
Imidazole derivatives have been investigated for their antidiabetic effects. While our compound’s direct role in diabetes management remains unexplored, its structural features suggest potential interactions with relevant biological targets. Researchers may investigate its impact on glucose metabolism and insulin sensitivity .
Antibacterial Activity
Imidazole-containing compounds often exhibit antibacterial properties. Although data on our specific compound are scarce, it could serve as a scaffold for designing novel antibacterial agents. Researchers have successfully developed imidazole-based antibiotics, making this an exciting area for further study .
Ulcerogenic Effects
Interestingly, some imidazole derivatives possess ulcerogenic activity. Our compound’s structure warrants investigation into its potential effects on gastric mucosa and ulcer formation. Researchers could explore its interactions with relevant enzymes or receptors involved in ulcer pathogenesis .
Other Potential Applications
Beyond the mentioned fields, imidazole-containing compounds have been studied for antipyretic, antiviral, antioxidant, and antifungal activities. While direct evidence for our compound is lacking, its unique structure suggests versatility in various biological contexts .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-15-11-24-17(23)20(15)10-14(12-6-2-1-3-7-12)19-16(22)13-8-4-5-9-18-13/h1-9,14H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRXKKNLGNKXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide |
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